N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole ring fused to a pyridine-piperidine-carboxamide scaffold. The benzyl group at the piperidine nitrogen and the phenyl-substituted oxadiazole moiety are critical to its structural uniqueness. The 1,2,4-oxadiazole ring is a pharmacophoric feature known for enhancing metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c32-25(28-18-19-8-3-1-4-9-19)21-13-16-31(17-14-21)24-22(12-7-15-27-24)26-29-23(30-33-26)20-10-5-2-6-11-20/h1-12,15,21H,13-14,16-18H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUHBRIJYIWVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound based on diverse sources.
1. Chemical Structure and Synthesis
The compound features a piperidine core substituted with a benzyl group and a pyridine ring containing an oxadiazole moiety. The synthesis typically involves the formation of the oxadiazole ring followed by the introduction of the benzyl and piperidine groups through various organic reactions, including amidation and benzylation.
2.1 Antimicrobial Activity
Research indicates that compounds similar to N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine derivatives exhibit antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit bacterial growth and demonstrate antiviral activity against various pathogens .
2.2 Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's . The presence of the piperidine structure is believed to enhance this activity significantly due to its basic nitrogen atom's properties .
The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may bind to the active sites of enzymes such as AChE, leading to inhibition and subsequent therapeutic effects.
- Receptor Modulation : It may also modulate receptors involved in neurotransmission, potentially affecting cognitive functions and mood regulation.
4.1 In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving p53 activation and caspase cleavage . The cytotoxicity was assessed using IC50 values, with some derivatives showing promising results in the micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 17a | 0.65 | MCF-7 |
| 17b | 2.41 | MCF-7 |
| 16a | 10.38 | SK-MEL-2 |
4.2 Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications on the oxadiazole and piperidine rings significantly influence biological activity. For example, substituents on the phenyl ring were found to enhance enzyme inhibition potency .
5. Future Directions in Research
Continued research into this compound is warranted to explore:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Toxicology : Assessing safety profiles in vivo to evaluate potential side effects.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds similar to N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide, it was found that these compounds effectively inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism behind this activity may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.
Anticancer Potential
The oxadiazole moiety is known for its anticancer activities. Compounds containing oxadiazole rings have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The N-benzyl derivative has shown promise in preliminary in vitro studies, indicating potential as an anticancer agent through mechanisms that may include cell cycle arrest and modulation of apoptosis-related proteins .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition) .
Case Study 1: Antimicrobial Efficacy
In a study published in Oriental Journal of Chemistry, researchers synthesized several oxadiazole derivatives and assessed their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives had significantly higher efficacy against E. coli compared to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the structure of N-benzyl derivatives.
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of oxadiazole-containing compounds demonstrated that specific modifications to the N-benzyl structure enhanced cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing promising results for further development .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with its closest analogs:
*logP estimated using fragment-based methods (benzyl contributes +2.0 vs. pentyl +2.5).
Key Observations :
- The 3-ethoxyphenylmethyl substituent in introduces a polar ethoxy group, which may improve solubility but reduce membrane permeability relative to the target compound.
- Higher molecular weight (>400 Da) in all analogs suggests moderate bioavailability, typical of central nervous system (CNS)-targeting agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
